molecular formula C19H24O4 B5169918 3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B5169918
M. Wt: 316.4 g/mol
InChI Key: ZSKJMWDJZZEFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as DPTC, is a synthetic compound that belongs to the class of chromenone derivatives. It has been synthesized and studied extensively due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and inflammation. It has been found to inhibit the activity of certain kinases and transcription factors that are involved in cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the levels of certain inflammatory cytokines and chemokines in animal models.

Advantages and Limitations for Lab Experiments

3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several advantages for use in lab experiments. It is a synthetic compound, which allows for easy and consistent production. It also has a well-defined chemical structure, which makes it easy to study and analyze. However, one limitation of this compound is that it may not be suitable for use in certain animal models due to its potential toxicity.

Future Directions

There are several future directions for research on 3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One potential direction is to study its potential use in combination with other anticancer agents to enhance its effectiveness. Another direction is to study its potential use in treating other inflammatory conditions, such as autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in different animal models.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. It has been studied for its anticancer and anti-inflammatory properties, and its mechanism of action is believed to involve the inhibition of certain enzymes and proteins. While it has several advantages for use in lab experiments, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves the reaction of 2,4-pentanedione with 2,4-pentanedione monohydrate in the presence of piperidine as a catalyst. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified by recrystallization from ethanol.

Scientific Research Applications

3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been used in various scientific research studies due to its potential applications in different fields. It has been studied for its anticancer properties, as it has been found to inhibit the growth of certain cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

Properties

IUPAC Name

3,4-dipropoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-3-11-21-16-10-9-14-13-7-5-6-8-15(13)19(20)23-17(14)18(16)22-12-4-2/h9-10H,3-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKJMWDJZZEFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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